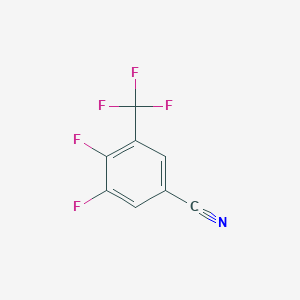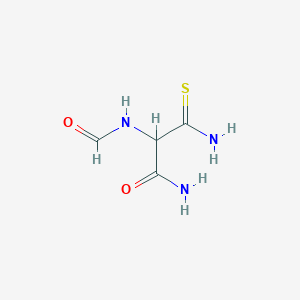
3-Amino-2-formamido-3-sulfanylidenepropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-formamido-3-sulfanylidenepropanamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a formamido group, and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-formamido-3-sulfanylidenepropanamide typically involves multi-step organic reactions. One common method includes the reaction of succinic anhydride with aminoguanidine hydrochloride, followed by further modifications to introduce the formamido and sulfanylidene groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-formamido-3-sulfanylidenepropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfanylidene group, potentially forming sulfoxides or sulfones.
Reduction: The compound can be reduced to alter the formamido group, leading to different amine derivatives.
Substitution: The amino group can participate in substitution reactions, introducing new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-Amino-2-formamido-3-sulfanylidenepropanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 3-Amino-2-formamido-3-sulfanylidenepropanamide involves its interaction with specific molecular targets. The amino and formamido groups can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity or altering their function. The sulfanylidene group may also participate in redox reactions, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-formamido-3-iminopropanamide: This compound shares a similar structure but with an imino group instead of a sulfanylidene group.
N-(4-(3-(2-Amino-4-(formylamino)-1,6-dihydro-6-oxo-5-pyrimidinyl)-3-oxopropyl)benzoylamino): Another structurally related compound with different functional groups.
Uniqueness
3-Amino-2-formamido-3-sulfanylidenepropanamide is unique due to its combination of amino, formamido, and sulfanylidene groups. This combination provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C4H7N3O2S |
|---|---|
Molecular Weight |
161.19 g/mol |
IUPAC Name |
3-amino-2-formamido-3-sulfanylidenepropanamide |
InChI |
InChI=1S/C4H7N3O2S/c5-3(9)2(4(6)10)7-1-8/h1-2H,(H2,5,9)(H2,6,10)(H,7,8) |
InChI Key |
OWMVNMYPXLYJQX-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)NC(C(=O)N)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


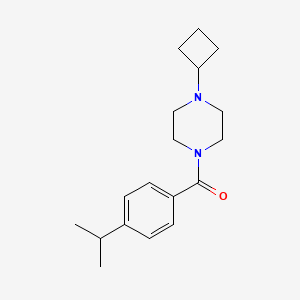
![Methyl 2-bromo-2-[3-(4-bromophenoxy)phenyl]acetate](/img/structure/B13867263.png)
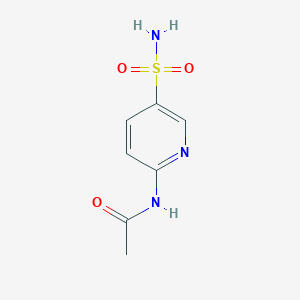
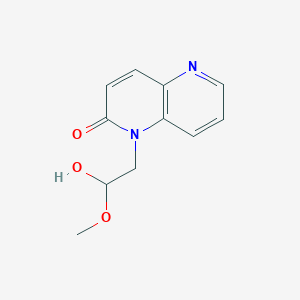
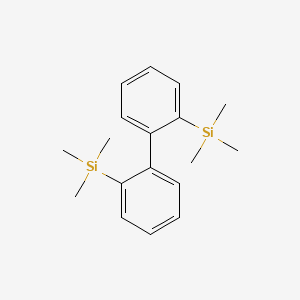
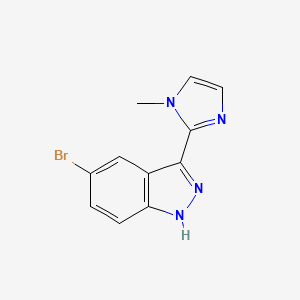
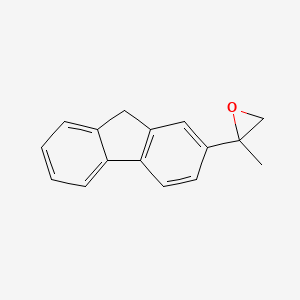

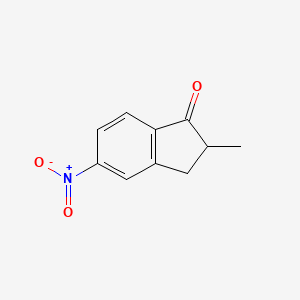
![5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine](/img/structure/B13867315.png)
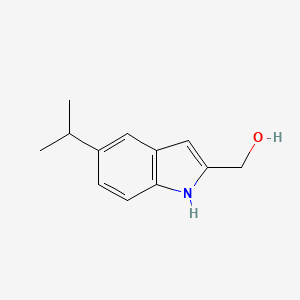
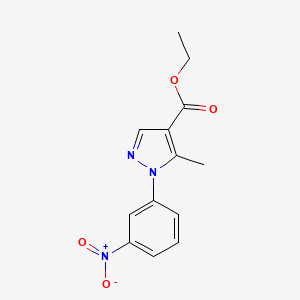
![4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine](/img/structure/B13867326.png)
